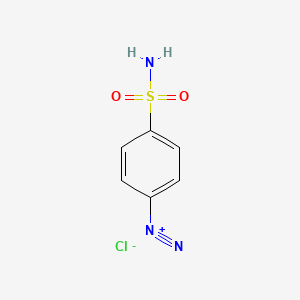

Benzenediazonium, 4-(aminosulfonyl)-, chloride

Description

Benzenediazonium, 4-(aminosulfonyl)-, chloride (chemical formula: C₆H₅ClN₃O₂S) is a diazonium salt characterized by a benzene ring substituted with a diazonium group (–N₂⁺) and a sulfamoyl (–SO₂NH₂) group at the para position. The diazonium functional group confers high reactivity, enabling its use in azo coupling reactions, which are pivotal in synthesizing dyes, pharmaceuticals, and polymers . The sulfamoyl substituent is electron-withdrawing, enhancing the stability of the diazonium ion while directing reactivity toward electrophilic substitutions . This compound is synthesized via diazotization of 4-aminobenzenesulfonamide under acidic conditions, followed by isolation as a chloride salt .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-sulfamoylbenzenediazonium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4H,(H2,8,10,11);1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVPKCRRZVARRB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)S(=O)(=O)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481783 | |

| Record name | Benzenediazonium, 4-(aminosulfonyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35282-78-1 | |

| Record name | Benzenediazonium, 4-(aminosulfonyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenediazonium, 4-(aminosulfonyl)-, chloride typically involves the diazotization of 4-aminobenzenesulfonamide. The process begins with the reaction of 4-aminobenzenesulfonamide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows:

4-aminobenzenesulfonamide+HNO2+HCl→benzenediazonium, 4-(aminosulfonyl)-, chloride+H2O

Industrial Production Methods

In industrial settings, the production of benzenediazonium, 4-(aminosulfonyl)-, chloride follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain low temperatures and prevent the decomposition of the diazonium salt. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(aminosulfonyl)-, chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.

Coupling Reactions: The diazonium compound can couple with phenols, naphthols, and aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- bond.

Common Reagents and Conditions

Sandmeyer Reaction: Utilizes copper(I) chloride, bromide, or cyanide to replace the diazonium group with a halide or cyanide.

Coupling Reactions: Typically performed in alkaline conditions with phenols or aromatic amines to form azo compounds.

Major Products Formed

Substitution Reactions: Products include halobenzenes, phenols, and benzonitriles.

Coupling Reactions: Products include azo dyes, which are widely used in the textile industry.

Scientific Research Applications

Benzenediazonium, 4-(aminosulfonyl)-, chloride, also known as 4-sulfamoylbenzenediazonium chloride, is a chemical compound with the molecular formula C6H6ClN3O2S . It belongs to the class of diazonium salts, which are known for their versatile applications in various scientific fields.

Chemical Properties and Structure

The compound has a molecular weight of 219.65 g/mol . Its structure comprises a benzenediazonium core with a sulfamoyl group at the 4-position . The key structural features include a diazonium group () and a sulfamoyl moiety () attached to the benzene ring .

Chemical Identifiers

- IUPAC Name: 4-sulfamoylbenzenediazonium;chloride

- InChI: InChI=1S/C6H6N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4H,(H2,8,10,11);1H/q+1;/p-1

- InChIKey: BCVPKCRRZVARRB-UHFFFAOYSA-M

- CAS Number: 35282-78-1

General Applications of Diazonium Salts

- Organic Synthesis: Diazonium salts are crucial intermediates in synthesizing various aromatic compounds. They can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups onto the benzene ring.

- Azo Dyes Production: Diazonium compounds are widely used in the production of azo dyes through coupling reactions with phenols and aromatic amines.

-

Biological Applications:

- Antimicrobial Activity: Research suggests that diazonium salts exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential: In vitro studies have shown that certain diazonium compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Nematicidal Properties: Some diazonium salts have demonstrated nematicidal activity, indicating their potential as biopesticides in agriculture.

- Labeling of Biomolecules: Diazonium salts can be employed in labeling biomolecules due to their ability to form stable azo bonds.

- Anti-inflammatory Activity: Some synthesized compounds using diazonium salts have shown potential anti-inflammatory activity in biological testing .

Potential Applications of Benzenediazonium, 4-(aminosulfonyl)-, chloride

Given the presence of the sulfamoyl group, Benzenediazonium, 4-(aminosulfonyl)-, chloride may have specific applications or enhanced properties compared to other diazonium salts. The sulfamoyl group is a common motif in many pharmaceuticals, including sulfonamide antibiotics and diuretics. Therefore, this compound may be valuable in synthesizing novel sulfonamide-based drugs or as a building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(aminosulfonyl)-, chloride involves the formation of a highly reactive diazonium ion This ion can undergo various substitution and coupling reactions, leading to the formation of new compounds

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Diazonium Salts

Substituent Electronic Effects and Reactivity

4-(Dimethylamino)benzenediazonium Chloride

- Formula : C₈H₁₀ClN₃ | Molecular Weight : 183.64 g/mol .

- Substituent: Dimethylamino (–N(CH₃)₂), an electron-donating group.

- Reactivity : The electron-donating nature increases the nucleophilicity of the aromatic ring, accelerating coupling reactions. However, it reduces diazonium ion stability compared to electron-withdrawing substituents .

- Applications : Primarily used in dye synthesis, where faster coupling kinetics are advantageous .

4-Methoxybenzenediazonium Chloride

- Formula : C₇H₇ClN₂O | Molecular Weight : 186.60 g/mol .

- Substituent: Methoxy (–OCH₃), another electron-donating group.

- Reactivity: Similar to dimethylamino derivatives but with slightly lower electron-donating capacity. Produces azo dyes with distinct color profiles due to resonance effects .

- Applications : Used in textile dyeing and pH-sensitive indicators .

4-Sulfobenzenediazonium Chloride

- Formula : C₆H₅ClN₂O₂S | Molecular Weight : 220.63 g/mol .

- Substituent : Sulfonic acid (–SO₃H), a strong electron-withdrawing group.

- Reactivity: Higher stability than aminosulfonyl derivatives but lower solubility in organic solvents. Reacts preferentially with amines to form sulfonated azo compounds .

- Applications : Anti-inflammatory drug intermediates and water-soluble dyes .

Structural and Functional Comparisons

| Compound | Substituent | Electron Effect | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4-(Aminosulfonyl)- | –SO₂NH₂ | Withdrawing | 218.65 | Pharmaceuticals, azo pigments |

| 4-(Dimethylamino)- | –N(CH₃)₂ | Donating | 183.64 | Dyes, sensors |

| 4-Methoxy- | –OCH₃ | Donating | 186.60 | Textile dyes, indicators |

| 4-Sulfo- | –SO₃H | Withdrawing | 220.63 | Water-soluble dyes, drugs |

Key Observations :

- Stability : Electron-withdrawing groups (e.g., –SO₂NH₂, –SO₃H) stabilize diazonium ions via resonance and inductive effects, reducing decomposition rates .

- Solubility: Sulfamoyl and sulfonic acid groups enhance aqueous solubility, critical for biomedical applications, whereas methoxy and dimethylamino groups favor organic-phase reactions .

- Biological Activity : The sulfamoyl group in the target compound is associated with antimicrobial and anti-inflammatory properties, as seen in sulfonamide-derived drugs .

Biological Activity

Benzenediazonium, 4-(aminosulfonyl)-, chloride is a diazonium compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₆ClN₃O₂S

- Average Mass : 219.64 g/mol

- Monoisotopic Mass : 218.986925 g/mol

Mechanisms of Biological Activity

-

Antimicrobial Activity :

The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate that compounds derived from benzenediazonium salts show effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, one study reported a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus for related sulfonamide derivatives . -

Anti-inflammatory Effects :

Research indicates that benzenesulfonamide derivatives can inhibit inflammatory responses. In vivo studies using carrageenan-induced rat paw edema models showed significant reduction in inflammation levels, with some compounds achieving over 90% inhibition at specific time intervals . -

Calcium Channel Interaction :

Computational docking studies suggest that benzenesulfonamide derivatives may interact with calcium channels, potentially influencing cardiovascular dynamics by altering perfusion pressure and coronary resistance . This interaction is hypothesized to be responsible for the observed biological effects on blood pressure regulation.

Antimicrobial Efficacy

A study evaluated a series of benzenesulfonamide derivatives, including benzenediazonium compounds, for their in vitro antimicrobial activity. The results highlighted:

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

These findings underscore the potential of these compounds in developing new antimicrobial agents .

Anti-inflammatory Studies

In another study assessing the anti-inflammatory properties of benzenesulfonamide derivatives, the compound demonstrated substantial efficacy in reducing edema in rat models:

| Time (h) | % Edema Reduction |

|---|---|

| 1 | 94.69% |

| 2 | 89.66% |

| 3 | 87.83% |

These results indicate a strong anti-inflammatory potential, making it a candidate for further pharmacological exploration .

Q & A

Q. Critical Factors :

Q. Table 1: Diazotization Conditions and Yields

| Substrate | Acid Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-(Aminosulfonyl)aniline | HCl | 0–5 | 70–85 |

| 3-Nitroaniline | H₂SO₄ | 0–5 | 60–75 |

Basic: How should Benzenediazonium, 4-(aminosulfonyl)-, chloride be stored to prevent decomposition?

Methodological Answer:

- Temperature : Store at –20°C in anhydrous conditions to suppress hydrolysis or thermal decomposition .

- pH Stabilization : Maintain acidic conditions (pH 3–4) using dilute HCl to stabilize the diazonium ion .

- Light Sensitivity : Protect from UV light to avoid radical-initiated degradation .

Validation : Monitor stability via UV-Vis spectroscopy (λmax ~ 300–400 nm for diazonium salts) over time .

Advanced: What advanced spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH₂ (δ 5.5–6.0 ppm) .

- FT-IR : Key peaks include S=O stretching (~1350 cm⁻¹) and N=N stretching (~1450 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, %N, and %S within ±0.3% of theoretical values .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M⁺] and fragmentation patterns consistent with the diazonium and sulfonamide groups .

Q. Table 2: Key Spectral Assignments

| Technique | Diagnostic Feature | Reference Value |

|---|---|---|

| ¹H NMR | Aromatic protons (4-substituent) | δ 7.8–8.2 ppm |

| FT-IR | N=N stretch | 1440–1460 cm⁻¹ |

| HRMS | [M-Cl]⁺ (theoretical m/z) | 229.05 |

Advanced: How does the sulfonamide substituent influence the reactivity of benzenediazonium salts in azo coupling reactions?

Methodological Answer:

The –SO₂NH₂ group is electron-withdrawing, which:

Enhances Electrophilicity : Stabilizes the diazonium ion, increasing coupling rates with electron-rich aromatics like phenol .

Directs Substitution : The para-substituent directs coupling to the ortho position in phenolic substrates .

Q. Experimental Design :

- Compare coupling rates with/without sulfonamide using UV kinetics (λmax ~ 450 nm for azo products).

- Use Hammett σ constants to correlate substituent effects with reaction rates .

Data Contradiction Note : Some studies report reduced yields with bulky substituents due to steric hindrance .

Advanced: What safety protocols are critical when handling this compound in research settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (risk of dermatitis or irritation) .

- Ventilation : Perform reactions in a fume hood to prevent inhalation of toxic HCl or NOx gases .

- Spill Management : Neutralize spills with 10% sodium bicarbonate and adsorb with vermiculite .

Toxicity Data : LD₅₀ (rat, oral) = 250 mg/kg; prioritize in vitro assays over in vivo to minimize exposure .

Advanced: How can researchers resolve contradictions in reported reactivity data for substituted benzenediazonium salts?

Methodological Answer:

Systematic Variation : Test substituent electronic effects (e.g., –NO₂, –OCH₃) under standardized conditions .

Kinetic Studies : Use stopped-flow spectroscopy to measure coupling rates and identify rate-limiting steps.

Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilicity and transition states .

Case Study : Conflicting reports on –SO₂NH₂’s steric vs. electronic effects can be resolved by comparing coupling yields in sterically hindered vs. planar substrates .

Advanced: What methodologies quantify oxidative stress induced by this compound in cellular models?

Methodological Answer:

- Biomarkers : Measure ROS (reactive oxygen species) using DCFH-DA fluorescence and lipid peroxidation via TBARS assay .

- Dose-Response : Treat cells (e.g., HepG2) with 0.1–10 mM doses for 24h; IC₅₀ typically ranges 2–5 mM .

- Control Experiments : Include antioxidants (e.g., NAC) to confirm ROS-mediated toxicity .

Q. Table 3: In Vitro Toxicity Profile

| Cell Line | Assay | IC₅₀ (mM) | ROS Increase (Fold) |

|---|---|---|---|

| HepG2 | MTT | 3.2 | 4.5 |

| NIH/3T3 | LDH Release | 5.1 | 3.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.